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Compound Name: 3-Phenylpiperazin-2-one

Cat. No.: B1581277

An In-Depth Technical Guide to the Core Chemical Properties of 3-Phenylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpiperazin-2-one is a heterocyclic organic compound featuring a core piperazine ring.
It serves as a pivotal structural motif and a versatile intermediate in the field of medicinal
chemistry. Its significance is primarily derived from its role as a precursor in the synthesis of a
wide array of pharmacologically active molecules, particularly those targeting the central
nervous system (CNS). This guide provides a comprehensive overview of the fundamental
chemical properties, synthesis, spectroscopic characterization, reactivity, and pharmacological
relevance of 3-phenylpiperazin-2-one, offering field-proven insights for its application in
research and drug development.

Introduction: The Significance of the
Phenylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, present in numerous approved
drugs with a broad spectrum of biological activities.[1] When combined with a phenyl group, the
resulting phenylpiperazine moiety becomes a cornerstone for designing ligands that interact
with various neurotransmitter receptors. 3-Phenylpiperazin-2-one is a lactam derivative of this
core structure. It is a key building block for creating compounds intended for the treatment of
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neurological disorders such as depression, anxiety, and schizophrenia.[2] Its structural

framework is particularly valuable for designing molecules that modulate serotonin and

dopamine receptors, making it an indispensable tool for medicinal chemists.[2]

Physicochemical Properties

The inherent properties of 3-phenylpiperazin-2-one dictate its handling, reactivity, and

formulation potential. While specific experimental data for properties like melting point and

solubility are not consistently reported for the parent compound, its characteristics can be

inferred from its structure and data from closely related derivatives.

Table 1: Core Chemical and Physical Properties of 3-Phenylpiperazin-2-one

Property Value Source(s)
Molecular Formula C10H12N20 [2]
Molecular Weight 176.22 g/mol [2]
CAS Number 5368-28-5
Typically a solid (powder or
Appearance [3]
crystals)
Data not readily available. The
_ _ related compound, 1-methyl-3-
Melting Point ) ) [3]
phenylpiperazine, has a
melting point of 56-60 °C.
Expected to be soluble in polar
organic solvents like methanol,
- ethanol, and DMSO. Limited
Solubility o [4115]
solubility in water and poor
solubility in nonpolar solvents
like hexane.
Room temperature, preferably
Storage in a cool, dark place under an [2]

inert atmosphere.

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://www.myskinrecipes.com/shop/en/neurological-intermediates/37645--r-3-phenylpiperazin-2-one.html?SubmitCurrency=1&id_currency=3
https://www.myskinrecipes.com/shop/en/neurological-intermediates/37645--r-3-phenylpiperazin-2-one.html?SubmitCurrency=1&id_currency=3
https://www.benchchem.com/product/b1581277?utm_src=pdf-body
https://www.benchchem.com/product/b1581277?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/neurological-intermediates/37645--r-3-phenylpiperazin-2-one.html?SubmitCurrency=1&id_currency=3
https://www.myskinrecipes.com/shop/en/neurological-intermediates/37645--r-3-phenylpiperazin-2-one.html?SubmitCurrency=1&id_currency=3
https://www.sigmaaldrich.com/TW/zh/product/aldrich/648434
https://www.sigmaaldrich.com/TW/zh/product/aldrich/648434
https://cymitquimica.com/cas/5271-27-2/
https://www.swgdrug.org/Monographs/1-(3-TRIFLUROMETHYLPHENYL)PIPERAZINE.pdf
https://www.myskinrecipes.com/shop/en/neurological-intermediates/37645--r-3-phenylpiperazin-2-one.html?SubmitCurrency=1&id_currency=3
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Synthesis and Mechanism

The most common and established route to 3-phenylpiperazin-2-one involves the

cyclocondensation of an a-halophenylacetic acid ester with ethylenediamine.[6] This reaction

provides a direct and efficient pathway to the core lactam structure.

Causality Behind Experimental Choices:

Reactants: Ethyl a-bromophenylacetate is chosen as it provides the phenylacetyl backbone
with a good leaving group (bromide) at the alpha position, facilitating nucleophilic attack.
Ethylenediamine serves as the diamine source to form the six-membered piperazine ring.

Reaction Control: The reaction is a classic nucleophilic substitution followed by
intramolecular cyclization. Controlling temperature and reaction time is crucial to prevent the
formation of polymeric byproducts, which can occur if both amine groups of ethylenediamine
react intermolecularly with the ester.[6]

Detailed Experimental Protocol: Synthesis of 3-
Phenylpiperazin-2-one

This protocol is a representative methodology based on established chemical principles for this

reaction class.[6]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve ethyl a-bromophenylacetate (1.0 eq) in a suitable solvent such as toluene or
ethanol.

Addition of Ethylenediamine: Slowly add an excess of ethylenediamine (2.0-3.0 eq) to the
solution at room temperature. The excess ethylenediamine acts as both a reactant and a
base to neutralize the HBr formed during the reaction.

Reflux: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent)
and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography
(TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the
solvent under reduced pressure.
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o Extraction: Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or
ethyl acetate) and wash with water to remove excess ethylenediamine and its salts.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the
solvent. The crude product can be purified by recrystallization from a suitable solvent system
(e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to

yield pure 3-phenylpiperazin-2-one.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 3-phenylpiperazin-2-one.

Spectroscopic Characterization
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Structural elucidation of 3-phenylpiperazin-2-one and its derivatives relies on standard
spectroscopic techniques. The following are the expected spectral characteristics based on its
structure and data from analogous compounds.[6][7]

e 1H NMR (Proton Nuclear Magnetic Resonance):

o Phenyl Protons: A multiplet in the aromatic region, typically between & 7.20-7.50 ppm,
integrating to 5 protons.

o Methine Proton (C3-H): A singlet or a narrow multiplet around & 4.5-4.7 ppm for the proton
at the chiral center adjacent to the phenyl group and nitrogen. In the closely related 1-
methyl-2-oxo-3-phenylpiperazine, this proton appears as a singlet at & 4.58 ppm.[6]

o Piperazine Protons: A series of complex multiplets between & 3.0-3.6 ppm, integrating to 4
protons, corresponding to the two CHz groups of the piperazine ring.

o Amine/Amide Protons (N-H): One or two broad singlets, which may appear over a wide
range (0 2.0-8.0 ppm) and are D20 exchangeable, corresponding to the secondary amine
(N4-H) and the amide (N1-H) protons.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance):

o Carbonyl Carbon (C=0): A signal in the downfield region, typically 4 165-170 ppm. For a
similar lactam, a signal was observed at 168.5 ppm.[7]

o Phenyl Carbons: Multiple signals between & 125-140 ppm. The quaternary carbon (ipso-
carbon) attached to the piperazine ring will be distinct from the protonated aromatic
carbons.

o Methine Carbon (C3): A signal around & 60-65 ppm.

o Piperazine Carbons (C5, C6): Signals for the two methylene carbons of the piperazine
ring, typically in the range of & 40-50 ppm.

IR (Infrared) Spectroscopy:
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o N-H Stretch: A broad band in the region of 3200-3400 cm~1 corresponding to the N-H
stretching of the secondary amine and amide.

o Aromatic C-H Stretch: Sharp peaks just above 3000 cm~1.
o Aliphatic C-H Stretch: Peaks just below 3000 cm~? (around 2850-2950 cm™—1).

o C=0 Stretch (Amide | band): A strong, sharp absorption band around 1640-1680 cm™1,
characteristic of a cyclic lactam.[8]

e Mass Spectrometry (MS):

o In Electrospray lonization (ESI) mode, the compound is expected to show a prominent
protonated molecular ion peak [M+H]* at m/z 177. Fragmentation may involve cleavage of
the piperazine ring.[6]

Reactivity and Applications in Synthesis

The chemical reactivity of 3-phenylpiperazin-2-one is dominated by its lactam functionality
and the secondary amine at the N4 position, making it a versatile synthetic intermediate.

Key Reactions:

e Reduction of the Lactam: The amide carbonyl can be completely reduced to a methylene
group using strong reducing agents like lithium aluminum hydride (LiAlHa4) in a solvent like
tetrahydrofuran (THF). This reaction is fundamental as it converts 3-phenylpiperazin-2-one
into 3-phenylpiperazine, opening access to a different class of derivatives.[6]

o N-Alkylation/N-Acylation: The secondary amine at the N4 position is nucleophilic and can be
readily functionalized via alkylation (using alkyl halides) or acylation (using acyl chlorides or
anhydrides). This allows for the introduction of diverse substituents to modulate the
molecule's steric and electronic properties, a key strategy in drug design.

Logical Flow of Synthetic Utility
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Caption: Core reactivity pathways of 3-phenylpiperazin-2-one.

Pharmacological Context and Structure-Activity
Relationships (SAR)

The true value of 3-phenylpiperazin-2-one lies in the pharmacological properties of the
molecules derived from it. Arylpiperazine derivatives are well-known for their affinity for
serotonergic (5-HT) and adrenergic (a) receptors.

o Target Affinity: Derivatives often show high affinity for the 5-HT1a and a1 receptors. The
interaction is typically governed by the phenyl ring and the basic nitrogen (N4) of the
piperazine core.

e Structure-Activity Relationship (SAR):

o Substitution on the Phenyl Ring: Modifying the substitution pattern on the phenyl ring can
fine-tune receptor selectivity and affinity. For instance, ortho-substituents can be favorable
for affinity at both 5-HT1a and o1 receptors, while the meta position appears critical for
differentiating between the two.
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o N4-Substituents: The nature of the substituent attached to the N4 nitrogen is crucial. Long
alkyl chains or bulky aromatic groups are often incorporated to bridge to other
pharmacophores or to modulate the overall lipophilicity and binding mode of the ligand.

o Piperazine Ring Conformation: The piperazine ring acts as a constrained linker, holding
the aryl group and the N4-substituent in a specific spatial orientation, which is critical for
optimal receptor binding.

Conclusion

3-Phenylpiperazin-2-one is more than a simple chemical compound; it is a validated and
highly valuable platform for the discovery of novel therapeutics. Its straightforward synthesis,
well-defined spectroscopic signature, and versatile reactivity make it an essential tool for
medicinal chemists. A thorough understanding of its core properties, as detailed in this guide,
empowers researchers to rationally design and synthesize new generations of CNS-active
agents with improved efficacy and selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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